N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound that features a unique combination of an isoxazole ring and a benzimidazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-7-4-11(16-18-7)15-12(17)8-2-3-9-10(5-8)14-6-13-9/h4,6,8H,2-3,5H2,1H3,(H,13,14)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUMIGJYBCTYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCC3=C(C2)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride-Mediated Amidation
A widely reported method involves converting the carboxylic acid to its reactive acyl chloride derivative, which subsequently reacts with 5-methylisoxazol-3-amine.
Procedure :
- Activation :
- 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride (1.0 equiv) is suspended in anhydrous dichloromethane.
- Thionyl chloride (2.5 equiv) is added dropwise under nitrogen, and the mixture is refluxed for 3–4 hours to form the acyl chloride.
- Excess thionyl chloride is removed via rotary evaporation.
- Amidation :
- The acyl chloride is dissolved in tetrahydrofuran (THF), and 5-methylisoxazol-3-amine (1.2 equiv) is added.
- Triethylamine (3.0 equiv) is introduced to neutralize HCl, and the reaction is stirred at 25°C for 12 hours.
- The product is precipitated by pouring the mixture into ice-water, filtered, and recrystallized from ethanol.
Coupling Reagent-Assisted Synthesis
Alternative approaches employ carbodiimide-based reagents to bypass acyl chloride formation, enhancing safety and selectivity.
Procedure :
- Activation :
- Amidation :
Yield : 75–80% (comparable to oxadiazole-imidazole hybrids).
Mechanistic Insights
Acyl Chloride Pathway
- Activation : Thionyl chloride protonates the carboxylic acid, facilitating nucleophilic attack by chloride to form the acyl chloride.
$$
\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl}
$$ - Amidation : The acyl chloride reacts with the amine via a nucleophilic acyl substitution mechanism, releasing HCl.
Carbodiimide-Mediated Coupling
- Activation : EDC converts the carboxylic acid to an O-acylisourea intermediate, which reacts with HOBt to form an active ester.
- Amidation : The active ester undergoes nucleophilic attack by the amine, yielding the amide and regenerating HOBt.
Optimization and Challenges
Solvent and Temperature Effects
Impurity Control
- Byproducts : Hydrolysis of the acyl chloride to the parent acid or over-alkylation of the isoxazole nitrogen.
- Mitigation :
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Applications and Derivatives
The title compound serves as a precursor for kinase inhibitors and antimicrobial agents, leveraging the isoxazole’s hydrogen-bonding capacity and the benzimidazole’s planar rigidity. Derivatives modified at the isoxazole methyl group exhibit enhanced bioavailability in preclinical models.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N1, N3-bis(5-methylisoxazol-3-yl)malonamide: Shares the isoxazole ring but differs in the central structure.
N1, N2-bis(5-methylisoxazol-3-yl)oxalamide: Another related compound with a different central moiety.
Uniqueness
N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is unique due to its combination of the isoxazole and benzimidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The compound features a 5-methylisoxazole ring fused with a benzo[d]imidazole moiety, contributing to its distinctive pharmacological properties. The molecular formula is with a molecular weight of approximately 246.27 g/mol. Its structure is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may act as an inhibitor of certain kinases, particularly CK1δ , which has implications in various cellular processes including cell cycle regulation and apoptosis .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Inhibition of Tumor Cell Proliferation : In vitro studies have demonstrated that this compound can inhibit the proliferation of various tumor cell lines in a dose-dependent manner .
- Selectivity for CK1δ : The compound has shown high selectivity towards CK1δ over other isoforms, making it a promising candidate for targeted cancer therapies .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against several bacterial strains, indicating potential use as an antimicrobial agent in therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell lines | |
| Kinase Inhibition | Selective inhibition of CK1δ | |
| Antimicrobial | Activity against various bacterial strains |
Case Study: CK1 Inhibition and Cancer Therapy
A detailed examination of this compound's effects on CK1δ revealed that it significantly reduces cell viability in cancer cell lines. The study utilized various concentrations to establish an IC50 value indicative of its potency. The findings suggest that this compound could serve as a lead structure for developing new anticancer therapies targeting CK1δ .
Q & A
Q. What are the key considerations for synthesizing N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide derivatives?
Methodological Answer:
- Multi-step synthesis : Begin with condensation of 5-methylisoxazole-3-carboxylic acid with 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-amine under coupling agents like EDCI/HOBt.
- Reagent optimization : Use anhydrous DMF as a solvent and triethylamine to neutralize HCl byproducts. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Purification : Employ column chromatography (silica gel, gradient elution) and confirm purity via HPLC (>95%) .
Q. How are structural and electronic properties of benzo[d]imidazole-5-carboxamide derivatives characterized?
Methodological Answer:
- Spectroscopic analysis : Use H/C NMR to confirm regiochemistry (e.g., imidazole ring proton shifts at δ 7.2–8.1 ppm) and FT-IR for carboxamide C=O stretches (~1650 cm) .
- Mass spectrometry : HRMS-ESI to verify molecular ions (e.g., [M+H] at m/z 387.38 for a derivative in ) .
- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What strategies mitigate solubility challenges during biological assays?
Methodological Answer:
- Formulation optimization : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) for in vitro studies.
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility while retaining activity .
Advanced Research Questions
Q. How can molecular docking guide the design of derivatives with enhanced target affinity?
Methodological Answer:
- Target selection : Prioritize kinases or GPCRs based on structural homology to known benzo[d]imidazole targets (e.g., EGFR or PARP).
- Docking protocols : Use AutoDock Vina with Lamarckian GA; validate poses via MD simulations (10 ns, NPT ensemble) to assess binding stability. Compare docking scores (e.g., ΔG ≤ -8 kcal/mol) with experimental IC values .
- SAR refinement : Modify substituents (e.g., isoxazole methyl → trifluoromethyl) to optimize hydrophobic interactions .
Q. How to address contradictory data in SAR studies of benzo[d]imidazole-5-carboxamide derivatives?
Methodological Answer:
- Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence-based kinase assays) and cell-based (e.g., apoptosis via Annexin V) methods to rule out assay-specific artifacts .
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., logP vs. IC) .
- Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., halogen substitution) to isolate critical pharmacophores .
Q. What methodologies assess in vivo efficacy and metabolic stability?
Methodological Answer:
- Pharmacokinetic profiling : Conduct rodent studies with IV/PO dosing; measure plasma half-life (e.g., t ~2.5 hrs) and AUC via LC-MS/MS .
- Metabolite identification : Use hepatocyte microsomes + NADPH to detect oxidative metabolites (e.g., hydroxylation at C6 of tetrahydrobenzimidazole) .
- Toxicity screening : Evaluate liver enzymes (ALT/AST) and histopathology post-administration .
Q. How to optimize multi-step synthesis for scalable production of novel derivatives?
Methodological Answer:
- Intermediate stability : Protect reactive groups (e.g., Boc for amines) during coupling steps. Use low-temperature (-20°C) storage for sensitive intermediates .
- Catalyst screening : Compare Pd/C vs. Ni catalysts for hydrogenation steps to improve yields (>80%) and reduce byproducts .
- Process analytics : Implement PAT (Process Analytical Technology) with inline FTIR to monitor reaction endpoints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
